molecular formula C11H14BrN3O2 B12078828 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine

1-(5-Bromo-2-nitrophenyl)piperidin-3-amine

Cat. No.: B12078828
M. Wt: 300.15 g/mol
InChI Key: WBAVUKUOMVEPPJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14BrN3O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and nitro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine typically involves the following steps:

    Nitration: The starting material, 5-bromo-2-nitroaniline, is prepared by nitrating 5-bromoaniline using a mixture of concentrated nitric and sulfuric acids.

    Piperidine Introduction: The nitroaniline is then reacted with piperidine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-nitrophenyl)piperidin-4-amine
  • 1-(5-Bromo-2-nitrophenyl)piperidin-2-amine
  • 1-(5-Bromo-2-nitrophenyl)piperidin-3-ol

Comparison: 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenyl)piperidin-3-amine

InChI

InChI=1S/C11H14BrN3O2/c12-8-3-4-10(15(16)17)11(6-8)14-5-1-2-9(13)7-14/h3-4,6,9H,1-2,5,7,13H2

InChI Key

WBAVUKUOMVEPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])N

Origin of Product

United States

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